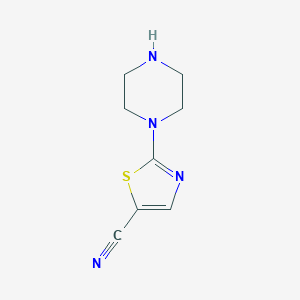

2-Piperazin-1-yl-thiazole-5-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N4S |

|---|---|

Molecular Weight |

194.26 g/mol |

IUPAC Name |

2-piperazin-1-yl-1,3-thiazole-5-carbonitrile |

InChI |

InChI=1S/C8H10N4S/c9-5-7-6-11-8(13-7)12-3-1-10-2-4-12/h6,10H,1-4H2 |

InChI Key |

CTQIBPCXLDUYDK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(S2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Piperazin 1 Yl Thiazole 5 Carbonitrile and Its Analogs

General Synthetic Routes to 2-Substituted Thiazole-5-carbonitrile (B1321843) Derivatives

The synthesis of the 2-substituted thiazole-5-carbonitrile scaffold is a multi-step process that hinges on the reliable formation of the thiazole (B1198619) heterocycle and the strategic installation of the carbonitrile group at the C5 position.

Cyclization Reactions for Thiazole Ring Formation

The most prominent and widely utilized method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887. chemhelpasap.comsynarchive.com This reaction involves the condensation of an α-halocarbonyl compound, such as an α-haloketone, with a thioamide. synarchive.comcutm.ac.inmdpi.com The mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the carbon bearing the halogen, an SN2 reaction, to form an intermediate. chemhelpasap.comyoutube.com This is followed by an intramolecular condensation where the nitrogen atom attacks the carbonyl carbon, leading to cyclization. A subsequent dehydration step yields the aromatic thiazole ring. youtube.com The versatility of the Hantzsch synthesis allows for the introduction of various substituents at the C2, C4, and C5 positions by selecting appropriately substituted starting materials. cutm.ac.inderpharmachemica.com

Another notable method is the Cook-Heilbron synthesis, which is particularly useful for preparing 5-aminothiazoles. wikipedia.orgpharmaguideline.comscholaris.ca This reaction involves the treatment of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. cutm.ac.inpharmaguideline.comyoutube.com The resulting 5-aminothiazole can serve as a crucial intermediate for further functionalization at the C5 position.

| Method | Reactants | Product Type | Reference |

| Hantzsch Synthesis | α-Haloketone + Thioamide | Substituted Thiazole | chemhelpasap.comsynarchive.comcutm.ac.in |

| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide (or similar) | 5-Aminothiazole | wikipedia.orgpharmaguideline.comyoutube.com |

Introduction of Carbonitrile Moiety at C5 Position

Directly installing a carbonitrile group at the C5 position of a pre-formed thiazole ring can be challenging. A more common and effective strategy involves synthesizing a thiazole with a precursor functional group at the C5 position, which can then be converted to a nitrile.

A highly effective route utilizes a 5-aminothiazole, often prepared via the Cook-Heilbron synthesis. wikipedia.orgpharmaguideline.com The amino group can be transformed into a carbonitrile group through the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgbyjus.com This classic transformation involves the diazotization of the primary aromatic amine with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide (CuCN) salt, which displaces the diazonium group and introduces the cyano functionality onto the thiazole ring. wikipedia.orgnih.gov The Sandmeyer reaction is a powerful tool in aromatic chemistry for introducing substitution patterns that are not achievable through direct substitution methods. organic-chemistry.orgbyjus.com

An alternative, though less direct, pathway could involve the synthesis of intermediates like 2-amino-thiazole-5-carboxylic acid derivatives, which can be prepared from α-bromoacetate hemiacetals and thiourea (B124793). nih.govmdpi.com The carboxylic acid or its corresponding amide could then undergo subsequent chemical transformations to yield the desired nitrile.

Approaches for Introducing the Piperazine (B1678402) Moiety at the C2 Position

Attaching the piperazine ring to the C2 position of the thiazole-5-carbonitrile core is typically achieved by forming a carbon-nitrogen bond. The electron-deficient nature of the C2 position in the thiazole ring makes it susceptible to nucleophilic attack, particularly when a suitable leaving group is present. cutm.ac.inpharmaguideline.com

Direct N-Alkylation and Acylation Strategies on Piperazine

The most direct method for introducing the piperazine moiety is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves reacting a 2-halo-thiazole-5-carbonitrile (e.g., 2-chloro- or 2-bromo-thiazole-5-carbonitrile) with piperazine. One of the nitrogen atoms of the piperazine acts as a nucleophile, attacking the C2 carbon of the thiazole and displacing the halide ion to form the desired C-N bond. researchgate.net To avoid dialkylation of the piperazine, it is common to use a large excess of piperazine or to use a mono-protected piperazine derivative, such as N-Boc-piperazine, followed by a deprotection step.

Coupling Reactions Involving Thiazole and Piperazine Intermediates

Modern synthetic chemistry offers more sophisticated methods, such as palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and versatile reaction for forming carbon-nitrogen bonds. wikipedia.orgnih.gov This method facilitates the coupling of an amine with an aryl or heteroaryl halide. wikipedia.org In this context, a 2-halothiazole-5-carbonitrile can be coupled with piperazine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, DPPF), and a base. wikipedia.orgresearchgate.net This reaction often proceeds under milder conditions and with greater functional group tolerance than traditional SNAr reactions, making it a highly valuable tool in pharmaceutical synthesis. nih.govnih.gov

| Method | Thiazole Substrate | Piperazine Reagent | Key Conditions | Reference |

| Nucleophilic Aromatic Substitution | 2-Halothiazole-5-carbonitrile | Piperazine | Base, Heat | researchgate.net |

| Buchwald-Hartwig Amination | 2-Halothiazole-5-carbonitrile | Piperazine | Pd-catalyst, Ligand, Base | wikipedia.orgnih.gov |

Derivatization Strategies for Structural Modification of 2-Piperazin-1-yl-thiazole-5-carbonitrile

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogs. These modifications are primarily focused on the piperazine ring, the thiazole nucleus, and the carbonitrile group, allowing for a systematic exploration of the chemical space and the development of compounds with tailored properties.

The piperazine moiety, with its two nitrogen atoms, is a common target for derivatization. nih.gov The secondary amine (N-4) of the piperazine ring is particularly amenable to a variety of chemical transformations, providing a straightforward handle for introducing diverse substituents.

Common strategies for modifying the piperazine nitrogen include:

N-Alkylation: This can be achieved through nucleophilic substitution reactions with alkyl halides or sulfonates. mdpi.com

N-Arylation: Palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reactions, and nucleophilic aromatic substitution (SNAr) on electron-deficient (hetero)arenes are the main methods to introduce aryl groups. mdpi.com

Acylation: Reaction with acyl chlorides, carboxylic acids, or chloroformates can introduce amide, urea, or carbamate (B1207046) functionalities. acs.org For instance, the reaction of 2-(4-fluorophenyl)-7-(piperazin-1-yl)thiazolo[5,4-d]pyrimidin-5-amine with an acyl chloride, isocyanate, or carboxylic acid yields the corresponding amides and ureas. acs.org

Reductive Amination: This two-step process involves the reaction of the piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced to the corresponding amine. mdpi.com

These reactions allow for the introduction of a wide array of functional groups, including but not limited to, alkyl, aryl, acyl, and heterocyclic moieties. mdpi.comnih.gov The choice of substituent can significantly influence the physicochemical properties of the resulting molecule.

| Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., R-Br, R-Cl) | N-Alkylpiperazine |

| N-Arylation | Aryl Halides (e.g., Ar-Br, Ar-Cl) with Pd or Cu catalyst | N-Arylpiperazine |

| Acylation | Acyl Chlorides (RCOCl) | N-Acylpiperazine (Amide) |

| Acylation | Isocyanates (R-N=C=O) | N-Carbamoylpiperazine (Urea) |

| Acylation | Chloroformates (R-OCOCl) | N-Alkoxycarbonylpiperazine (Carbamate) |

| Reductive Amination | Aldehydes (R-CHO) or Ketones (R2C=O) with a reducing agent | N-Alkylpiperazine |

The thiazole ring itself can be a target for structural modification, although this is often less straightforward than derivatization of the piperazine moiety. The reactivity of the thiazole ring allows for the introduction of substituents at the C4 position, which can influence the electronic properties and steric profile of the molecule.

One common approach to functionalize the thiazole ring is through reactions involving a 4-halomethyl-2-aminothiazole intermediate. nih.gov For example, the reaction of piperazine with a newly generated 4-chloromethyl-2-amino thiazole can lead to the formation of piperazine-tethered thiazole compounds. nih.govmalariaworld.org This approach has been utilized in the parallel synthesis of libraries of disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives. nih.gov

Further modifications can be achieved by utilizing the reactivity of the thiazole nucleus itself. The aromatic nature of the thiazole ring allows for various reactions, although the specific conditions depend on the existing substituents. nih.gov

The carbonitrile group at the C5 position of the thiazole ring is a versatile functional group that can be converted into a variety of other functionalities. This allows for the exploration of different electronic and hydrogen-bonding properties at this position.

Key transformations of the carbonitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.

Reduction: Reduction of the nitrile group can lead to the formation of a primary amine.

Conversion to Amide: The carbonitrile can be converted to a carboxamide.

Cyclization Reactions: The carbonitrile group can participate in cyclization reactions to form new heterocyclic rings.

For example, the conversion of a nitrile to a carboxamide can be a crucial step in the synthesis of certain biologically active molecules. mdpi.com The replacement of the carbonitrile with bioisosteric groups, such as a carboxylic acid or an amide, can significantly impact the compound's properties. nih.gov

| Transformation | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Hydrolysis | H3O+ or OH-, heat | Carboxylic Acid (-COOH) |

| Reduction | LiAlH4 or H2/catalyst | Primary Amine (-CH2NH2) |

| Conversion to Amide | Partial hydrolysis (e.g., H2O2, base) | Carboxamide (-CONH2) |

Purification and Isolation Techniques for Thiazole-Piperazine Compounds

The purification and isolation of the synthesized thiazole-piperazine compounds are critical steps to ensure the removal of impurities, such as starting materials, reagents, and byproducts. A combination of chromatographic and non-chromatographic techniques is typically employed.

Common purification methods include:

Crystallization: This is a widely used technique for purifying solid compounds. The choice of solvent is crucial for obtaining high-purity crystals. Simple crystallization can sometimes be sufficient to isolate the desired compounds without the need for chromatography. nih.gov

Column Chromatography: Silica gel column chromatography is a standard method for separating compounds based on their polarity. A suitable solvent system (eluent) is chosen to achieve optimal separation.

Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC can be an effective method.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often the method of choice.

Acid-Base Extraction: The basic nature of the piperazine nitrogen allows for purification by acid-base extraction. The compound can be protonated with an acid to make it water-soluble, allowing for the removal of non-basic impurities by extraction with an organic solvent. The free base can then be regenerated by the addition of a base.

Salt Formation: In some cases, the formation of a salt can aid in purification. For instance, piperazine can be selectively precipitated as its diacetate salt from a solution containing impurities. google.com

The purity of the final compounds is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Computational and Theoretical Investigations of 2 Piperazin 1 Yl Thiazole 5 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to understand the intrinsic properties of a molecule. These studies offer a detailed view of electron distribution and energy levels, which are fundamental to a molecule's stability and reactivity.

Molecular Orbital Theory is central to understanding the electronic behavior of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. mdpi.com

For 2-Piperazin-1-yl-thiazole-5-carbonitrile, the electronic structure is influenced by its distinct components: the electron-donating piperazine (B1678402) moiety, the electron-withdrawing nitrile (-C≡N) group, and the aromatic thiazole (B1198619) ring. DFT calculations on related thiazole derivatives show that the distribution of HOMO and LUMO orbitals is spread across the molecule, with significant densities often located on the thiazole ring and adjacent functional groups. kbhgroup.in The presence of both electron-donating and electron-withdrawing groups suggests a charge transfer interaction within the molecule, which can be crucial for its biological activity. irjweb.com

Table 1: Representative Frontier Orbital Data for Thiazole Derivatives from DFT Studies This table presents illustrative data from related compounds to demonstrate typical values obtained in such analyses.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Substituted Thiazole Derivative 1 | -5.53 | -0.83 | 4.70 | irjweb.com |

| Substituted Thiazole Derivative 2 | -6.21 | -1.98 | 4.23 | kbhgroup.in |

Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide quantitative measures of a molecule's reactivity.

Chemical Hardness (η) is a measure of resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.com

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Local reactivity can be predicted using Fukui functions or by analyzing the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. irjweb.com For this compound, the nitrogen atoms of the piperazine and thiazole rings, along with the nitrile group, are expected to be electron-rich regions (negative electrostatic potential), making them susceptible to electrophilic attack and capable of acting as hydrogen bond acceptors. The hydrogen atoms on the piperazine ring, particularly if protonated, would represent electron-poor regions (positive electrostatic potential), suitable for nucleophilic attack or hydrogen bond donation. mdpi.com

The piperazine ring contains two nitrogen atoms, one of which is a secondary amine in the parent structure of this compound. The basicity of this nitrogen atom is a critical factor in its interaction with biological targets. At physiological pH (approximately 7.4), this secondary amine is likely to exist in its protonated, cationic form.

This protonation is significant for several reasons:

It increases the molecule's solubility in aqueous environments.

The resulting positive charge can form strong ionic interactions (salt bridges) with negatively charged amino acid residues, such as aspartate or glutamate, within a protein's binding site.

The protonated amine can act as a strong hydrogen bond donor, further stabilizing the ligand-receptor complex.

Computational methods can predict the pKa of the piperazine nitrogen, confirming the likelihood of its protonation under physiological conditions and informing the setup of subsequent molecular docking simulations.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. connectjournals.com This method is instrumental in understanding the mechanism of action of potential drug candidates.

Thiazole and piperazine scaffolds are present in numerous compounds with diverse biological activities, suggesting they can interact with a wide range of protein targets. semanticscholar.org Docking studies on compounds structurally related to this compound have explored their interactions with various receptors.

Table 2: Potential Biological Targets for Thiazole-Piperazine Containing Compounds

| Putative Target | Therapeutic Area | Example Study |

|---|---|---|

| Tubulin | Anticancer | nih.govresearchgate.net |

| Monoamine Oxidase A (MAO-A) | Antidepressant | mdpi.com |

| Dopamine (B1211576) D2/D3 Receptors | Antipsychotic/Neurological | nih.gov |

| Various Kinases | Anticancer, Anti-inflammatory | - |

| Bacterial/Fungal Enzymes | Antimicrobial | connectjournals.com |

The binding mode of this compound within a receptor active site is determined by a combination of non-covalent interactions. Based on its chemical structure, the following interactions are plausible:

Hydrogen Bonding: The nitrogen atoms in the thiazole and nitrile groups can act as hydrogen bond acceptors. The secondary amine of the piperazine ring can act as both a hydrogen bond donor and acceptor.

Ionic Interactions: If the piperazine nitrogen is protonated, it can form a salt bridge with acidic residues like ASP or GLU.

Hydrophobic Interactions: The carbon backbone of the piperazine and thiazole rings can form hydrophobic and van der Waals interactions with nonpolar residues such as VAL, LEU, ILE, and ALA.

Pi-Pi Stacking: The aromatic thiazole ring can engage in π-π stacking interactions with aromatic residues like PHE, TYR, or TRP in the binding pocket.

For instance, in studies where similar thiazole derivatives were docked into the colchicine-binding site of tubulin, the thiazole moiety often forms key interactions within a hydrophobic pocket, while substituted side chains form hydrogen bonds with residues like Asn, Lys, or Thr. researchgate.net The specific interactions ultimately depend on the unique topology and amino acid composition of the target protein's active site.

Table 3: Predicted Interaction Profile of this compound

| Molecular Moiety | Potential Interaction Type | Potential Interacting Residues |

|---|---|---|

| Piperazine Ring (N-H) | Hydrogen Bond Donor | Asp, Glu, Asn, Gln, Ser, Thr |

| Piperazine Ring (N+) | Ionic Interaction (Salt Bridge) | Asp, Glu |

| Thiazole Ring (N) | Hydrogen Bond Acceptor | Lys, Arg, Asn, Gln, Ser, Thr |

| Thiazole Ring (Aromatic) | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Val, Leu |

| Nitrile Group (-C≡N) | Hydrogen Bond Acceptor, Dipole | Asn, Gln, Lys, Arg |

Prediction of Binding Affinities and Scoring Functions

The prediction of binding affinity between a ligand, such as a this compound derivative, and its protein target is a cornerstone of computer-aided drug design. This process is typically accomplished using molecular docking simulations, which predict the preferred orientation of a ligand when bound to a receptor. Following the determination of the binding pose, scoring functions are employed to estimate the binding free energy, which correlates with the binding affinity.

Empirical scoring functions are widely used and are developed through regression analysis of experimental data from known protein-ligand complexes. nih.gov These functions calculate the binding score by summing up weighted terms that account for different energy contributions, such as hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation penalties. For thiazole and piperazine derivatives, molecular docking studies have been instrumental in elucidating binding modes and affinities with various protein targets. nih.govresearchgate.net For example, in studies of thiazole derivatives targeting tubulin, scoring functions like GBVI/WSA ΔG were used to estimate the free energy of binding, with values such as -14.50 kcal/mol indicating a high stability of the ligand-receptor complex. nih.gov

Machine learning-based scoring functions have emerged as a more accurate alternative, leveraging complex algorithms to learn from large datasets of protein-ligand interactions. nih.gov These advanced methods can capture subtle, non-linear relationships that are often missed by traditional scoring functions, leading to improved predictions of binding affinity. frontiersin.org

The table below illustrates a conceptual output from a docking study, showing how different derivatives of a scaffold might be ranked based on their predicted binding energies.

Table 1: Predicted Binding Affinities for Thiazole-Piperazine Derivatives

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| TPC-001 | Kinase A | -9.7 | ASP145, LYS72, GLU91 |

| TPC-002 | Kinase A | -9.1 | ASP145, TYR68 |

| TPC-003 | Kinase A | -8.5 | LYS72, PHE146 |

| TPC-004 | Protease B | -10.2 | CYS145, HIS41, GLU166 |

| TPC-005 | Protease B | -9.8 | CYS145, HIS41, SER144 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of biological systems at an atomic level. For compounds based on the this compound scaffold, MD simulations can provide detailed information about their conformational flexibility, the stability of their interactions with protein targets, and the influence of the surrounding solvent environment. mdpi.comnih.gov

Computational studies, often employing density functional theory (DFT), are used to analyze the geometric parameters and vibrational spectra of such scaffolds. mdpi.com These analyses help identify the most stable, low-energy conformations that the molecule is likely to adopt. The flexibility of the scaffold allows it to adapt its shape to fit into various binding pockets, a property that is essential for its biological activity. nih.gov

Once a ligand is docked into a protein's active site, MD simulations are used to assess the stability of the resulting complex over time. frontiersin.orgunipd.it By simulating the movement of every atom in the system over a period of nanoseconds or even microseconds, researchers can observe whether the ligand remains securely bound in its predicted pose. mdpi.com

Trajectory analysis involves monitoring key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the course of the simulation suggests that the complex is in a stable equilibrium. frontiersin.org Furthermore, analysis of the trajectory can reveal the persistence of crucial interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues. nih.gov In studies of thiazole derivatives, MD simulations have confirmed the stability of interactions with key residues, validating the docking results and providing a dynamic view of the binding event. researchgate.net

The solvent, typically water in biological systems, plays a critical role in molecular recognition and binding. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of their effects on the ligand and protein. easychair.org Water molecules can mediate interactions between the ligand and the receptor, forming water-bridged hydrogen bonds that contribute to the stability of the complex. uib.no

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net This approach is significantly faster and more cost-effective than traditional high-throughput screening. For scaffolds like this compound, virtual libraries can be designed by systematically modifying different parts of the core structure to generate a vast number of derivatives. nih.gov

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods become particularly valuable. researchgate.net Pharmacophore modeling is a key technique in this area. A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to interact with a specific target. mdpi.com

By analyzing a set of known active molecules, a pharmacophore model can be generated that captures their common structural features. nih.govrsc.org This model then serves as a 3D query to screen virtual libraries for new compounds that match the pharmacophore and are therefore likely to be active. mdpi.com For thiazole and piperazine-containing compounds, pharmacophore models have been successfully used to identify key interaction points and guide the design of new, potent inhibitors for various targets. researchgate.netnih.govacs.org

Table 2: Common Pharmacophoric Features for Thiazole-Piperazine Scaffolds

| Pharmacophore Feature | Description | Potential Role in Binding |

|---|---|---|

| Aromatic Ring (AR) | The thiazole ring | π-π stacking or cation-π interactions with aromatic residues. |

| Hydrogen Bond Acceptor (HBA) | Nitrogen atoms in the piperazine and thiazole rings | Forming hydrogen bonds with donor groups in the protein active site. |

| Hydrogen Bond Donor (HBD) | N-H group on the piperazine ring (if unsubstituted) | Forming hydrogen bonds with acceptor groups in the protein active site. |

| Hydrophobic (HY) | Alkyl or aryl substituents on the piperazine ring | Interacting with hydrophobic pockets in the binding site. |

| Positive Ionizable (PI) | The basic nitrogen of the piperazine ring | Forming salt bridges or electrostatic interactions with acidic residues. |

Fragment-Based Drug Design Incorporating Thiazole and Piperazine

Fragment-based drug design (FBDD) is a powerful strategy in medicinal chemistry that begins with identifying small chemical fragments that bind weakly to a biological target. These fragments are then grown or combined to produce a lead compound with higher affinity and selectivity. The thiazole and piperazine moieties present in this compound are considered "privileged scaffolds" in drug discovery due to their frequent appearance in biologically active compounds. nih.govnih.gov

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a versatile building block found in numerous FDA-approved drugs. nih.gov Its utility in FBDD campaigns stems from its ability to form a variety of interactions with protein targets and its synthetic tractability, which allows for the exploration of diverse chemical space. nih.govnih.gov Similarly, the piperazine ring is one of the most common heterocycles in medicinal chemistry. It often serves as a linker or a scaffold that can be modified to optimize a compound's pharmacokinetic properties and orient pharmacophoric groups correctly for target interaction.

In the context of this compound, a fragment-based approach would involve assessing the binding of the core thiazole-piperazine scaffold to a specific biological target. Computational methods, such as molecular docking, would be used to predict the binding mode and affinity of this core fragment. The nitrile group on the thiazole ring and the secondary amine on the piperazine offer clear vectors for chemical elaboration, allowing chemists to "grow" the fragment into more potent and specific molecules based on the initial computational predictions.

The table below illustrates a hypothetical fragment evolution process, starting with the core scaffolds, as is typical in FBDD.

| Fragment Stage | Structure | Rationale for Advancement |

| Initial Fragment (Thiazole) | Thiazole | Identified as a key scaffold in active compounds for the target. |

| Initial Fragment (Piperazine) | Piperazine | Known to improve solubility and provide vectors for modification. |

| Linked Fragment | 2-(Piperazin-1-yl)thiazole (B1331837) | Combines fragments to improve affinity and explore target binding pockets. |

| Optimized Lead | This compound | Addition of the nitrile group to potentially enhance binding affinity through specific interactions. |

Predictive Modeling for Biological Activity

Predictive modeling encompasses a range of computational techniques used to forecast the biological activity of a compound before it is synthesized and tested in a laboratory. These methods save significant time and resources in the drug discovery process. For this compound, these models would leverage its structural features to predict its potential efficacy against various biological targets.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For derivatives of thiazole and piperazine, molecular docking studies have been instrumental in elucidating their mechanism of action. nih.govnih.govnih.gov For instance, in studies of similar compounds as potential enzyme inhibitors, docking simulations reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the enzyme. nih.govmdpi.com The nitrogen atoms in the piperazine and thiazole rings, as well as the nitrile group of this compound, would be expected to be key participants in such interactions.

The following table shows representative data from a molecular docking study on a series of thiazole-piperazine derivatives against a hypothetical protein kinase, illustrating how such data is used to rank potential drug candidates.

| Compound Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Derivative A | -9.8 | LYS78, GLU95 | Hydrogen Bond |

| Derivative B | -9.5 | LEU150, VAL85 | Hydrophobic Interaction |

| Derivative C | -8.7 | ASP165 | Hydrogen Bond, Electrostatic |

| Derivative D | -8.2 | PHE164 | Pi-Pi Stacking |

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netresearchgate.netlaccei.orgnih.gov These models are built by calculating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of molecules with known activities. For a class of compounds including this compound, a 2D or 3D-QSAR model could be developed to predict the activity of new, unsynthesized analogs. laccei.orgnih.gov The model would identify which physicochemical properties are most important for the desired biological effect, thereby guiding the design of more potent compounds.

A typical 2D-QSAR model is represented by a linear regression equation. An example for a series of thiazole-piperazine compounds is shown below.

Example QSAR Equation: pIC₅₀ = 0.75(logP) - 0.25(MW) + 1.5(HBD) + 2.1

This equation suggests that biological activity (pIC₅₀) increases with higher lipophilicity (logP) and more hydrogen bond donors (HBD), while it decreases with higher molecular weight (MW). Such a model would be invaluable in the predictive design of novel derivatives based on the this compound scaffold.

Biological Activity and Preclinical Pharmacological Evaluation of 2 Piperazin 1 Yl Thiazole 5 Carbonitrile Analogs

In Vitro Biological Activity Profiling

The in vitro biological activity of 2-piperazin-1-yl-thiazole-5-carbonitrile analogs has been investigated against a range of enzymes, revealing their potential as inhibitors in several key biological pathways.

A series of novel thiazolylhydrazine-piperazine derivatives have been synthesized and evaluated for their inhibitory activity against both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The synthesized compounds demonstrated a notable selectivity for MAO-A. mdpi.com Among the tested compounds, one derivative, in particular, exhibited a more potent inhibitory profile than the reference inhibitors moclobemide (B1677376) and clorgiline, with an IC50 value of 0.057 ± 0.002 µM. mdpi.com

In another study, a series of N-methyl-piperazine chalcones were evaluated as potential inhibitors of MAO-A and MAO-B. One of the derivatives, a 3-trifluoromethyl-4-fluorinated compound, showed the most potent and selective inhibition against MAO-B with an IC50 of 0.71 μM. nih.gov Another compound in the same series, a 2-fluoro-5-bromophenyl derivative, also demonstrated significant MAO-B inhibition with an IC50 of 1.11 μM. nih.gov

Additionally, a study on 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives identified two compounds with selective MAO-A inhibitory activity, displaying IC50 values of 23.10 µM and 24.14 µM, respectively. researchgate.net

Table 1: MAO-A and MAO-B Inhibition by this compound Analogs and Related Piperazine (B1678402) Derivatives

| Compound Class | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazolylhydrazine-piperazine derivative | MAO-A | 0.057 ± 0.002 | mdpi.com |

| N-methyl-piperazine chalcone (B49325) (3-trifluoromethyl-4-fluorinated) | MAO-B | 0.71 | nih.gov |

| N-methyl-piperazine chalcone (2-fluoro-5-bromophenyl) | MAO-B | 1.11 | nih.gov |

| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate | MAO-A | 23.10 | researchgate.net |

Several studies have explored the potential of thiazole (B1198619) and piperazine-containing compounds as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A series of thiazole-substituted benzoylpiperazine derivatives were synthesized and evaluated for their AChE inhibitory activity. Several of these compounds exhibited high inhibitory effects, with IC50 values for the most active compounds ranging from 0.8023 µM to 1.2130 µM. nih.gov

In a separate study, new thiazole-piperazine derivatives were synthesized and their anticholinesterase activities were assessed. Two compounds, one with a 4-methoxy substituent and another with 4-methoxy and 3-methyl substituents, demonstrated the highest AChE inhibitory activity with IC50 values of 0.268 µM and 0.286 µM, respectively. lookchem.com

Furthermore, a series of benzimidazole-based thiazoles were synthesized and evaluated for their in vitro inhibitory potential against both AChE and BChE. These compounds displayed a broad range of inhibitory activity, with IC50 values for AChE ranging from 0.10 ± 0.05 to 11.10 ± 0.30 µM, and for BChE from 0.20 ± 0.050 µM to 14.20 ± 0.10 µM. Two of the analogs were identified as the most potent inhibitors for both enzymes. mdpi.com

Another study focused on 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. The most potent compound in this series, which contained a 4-fluorophenyl moiety, had an IC50 of 16.42 ± 1.07 µM against AChE. nih.gov

Table 2: Cholinesterase Inhibition by Thiazole and Piperazine Derivatives

| Compound Class | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole-substituted benzoylpiperazine derivative | AChE | 0.8023 | nih.gov |

| Thiazole-substituted benzoylpiperazine derivative | AChE | 0.9193 | nih.gov |

| Thiazole-substituted benzoylpiperazine derivative | AChE | 0.9493 | nih.gov |

| Thiazole-substituted benzoylpiperazine derivative | AChE | 0.9767 | nih.gov |

| Thiazole-substituted benzoylpiperazine derivative | AChE | 1.122 | nih.gov |

| Thiazole-substituted benzoylpiperazine derivative | AChE | 1.2130 | nih.gov |

| Thiazole-piperazine derivative (4-methoxy substituent) | AChE | 0.268 | lookchem.com |

| Thiazole-piperazine derivative (4-methoxy and 3-methyl substituents) | AChE | 0.286 | lookchem.com |

| Benzimidazole-based thiazole analog | AChE | 0.10 ± 0.05 - 11.10 ± 0.30 | mdpi.com |

| Benzimidazole-based thiazole analog | BChE | 0.20 ± 0.050 - 14.20 ± 0.10 | mdpi.com |

Galectin-1 (Gal-1) has been identified as a therapeutic target in various diseases. nih.govresearchgate.netnih.gov While direct studies on this compound analogs are limited, research on structurally related compounds highlights the potential of the thiazole-piperazine scaffold for Gal-1 inhibition.

No specific data was found in the search results for the inhibition of Autotaxin (ATX) by this compound analogs.

While the provided search results mention thiazole derivatives as potential anticancer agents and inhibitors of Topoisomerase II, there is no specific information available regarding the Topoisomerase I inhibitory activity of this compound analogs. nih.govnih.gov

Enzyme Inhibition Assays

Lactate (B86563) Dehydrogenase A (LDHA) Inhibition

Lactate dehydrogenase A (LDHA) is a critical enzyme in the glycolytic pathway, which is often upregulated in cancer cells to support their high metabolic rate. Inhibition of LDHA is therefore considered a promising strategy for cancer therapy. Analogs of this compound, particularly those incorporating a thiazole central scaffold, have been investigated as inhibitors of human LDHA (hLDHA).

Research has led to the design and synthesis of a series of thiazole-based small molecules as hLDHA inhibitors. Biochemical enzyme inhibition assays identified several compounds with significant inhibitory activity. For instance, compounds featuring specific substitutions on a phenyl ring attached to the thiazole core demonstrated potent hLDHA inhibition. The in vitro anticancer activities of these compounds were found to be in agreement with their hLDHA inhibitory capabilities. nih.gov Notably, compounds 8b , 8c , and 8l showed the highest inhibitory activity against the hLDHA enzyme. nih.gov Further optimization of a pyrazole-based series of LDH inhibitors led to compounds with sub-micromolar inhibition of cellular lactate production and good microsomal stability. osti.gov

c-Met Kinase Inhibition

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of c-Met signaling is implicated in the development and progression of many human cancers, making it an attractive target for anticancer drug development. Several studies have explored thiazole-containing heterocyclic systems as inhibitors of c-Met kinase.

One study focused on the design and synthesis of pyrazolo[3,4-d]thiazole derivatives. An enzymatic assay revealed that compounds 5a and 5b from this series exhibited potent inhibition of c-Met, with IC50 values in the low nanomolar range (4.27 ± 0.31 nM and 7.95 ± 0.17 nM, respectively), comparable to the reference drug cabozantinib (B823) (IC50 = 5.38 ± 0.35 nM). nih.gov Another series of triazolothiadiazoles was also identified as potent and selective c-Met inhibitors, with compound 21 showing a Ki of 0.025 µM. nih.gov These findings underscore the potential of the thiazole scaffold as a core element in the design of effective c-Met kinase inhibitors. nih.gov

Matrix Metalloproteinase (MMP-9) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. MMP-9, in particular, is strongly associated with cancer invasion and metastasis due to its role in tissue remodeling. Consequently, inhibiting MMP-9 is a key therapeutic strategy for halting tumor progression.

Thiazole derivatives have been synthesized and evaluated as potential MMP inhibitors. In one study, a series of novel thiazoles was assessed for inhibitory activity against various MMPs, including MMP-9. Compound 3 , ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate, demonstrated inhibitory activity against MMP-9 with a 7.28 ± 1.49% inhibition. nih.gov Another investigation into triazole-based Mannich bases identified compound 15 as a potent MMP-9 inhibitor with an IC50 value of 0.143 µM, which was four-fold more potent than the reference inhibitor NNGH. mdpi.com A different study focusing on thiazole derivatives identified compound 26 as a potent inhibitor of MMP-8 and MMP-2, with IC50 values of 4.22 µM and 2.34 µM, respectively. researchgate.net

Cellular Assays

Antiproliferative Activity against Cancer Cell Lines

Consistent with their activity against specific enzymatic targets in cancer, this compound analogs have demonstrated broad antiproliferative effects across various human cancer cell lines.

A series of thiazole scaffold-based molecules were tested for their in vitro anticancer activity in six different cancer cell lines: HeLa (cervical), SiHa (cervical), MCF-7 (breast), A549 (lung), HepG2 (liver), and HCT-116 (colon). nih.gov Several compounds exhibited significant cytotoxic effects. For example, compounds 8j and 8m showed notable activity against HepG2 liver cancer cells, with IC50 values of 7.90 µM and 5.15 µM, respectively. nih.gov In cervical cancer cell lines, compounds 8b , 8c , 8j , 8l , and 8m displayed IC50 values in the range of 1.65–8.60 µM. nih.gov

Similarly, pyrazolothiazole derivatives 5a and 5b showed potent cytotoxicity, particularly against the HepG-2 cell line, with IC50 values of 3.42 ± 1.31 μM and 3.56 ± 1.5 μM, respectively. nih.gov Furthermore, a thiazole derivative, compound 3 , was identified as a promising selective agent against the MCF-7 breast cancer cell line, with an IC50 value of 20.6±0.3 μg/mL. nih.gov

Antiplasmodial Activity against Plasmodium falciparum

Malaria, caused by parasites of the Plasmodium genus, remains a major global health issue, exacerbated by the spread of drug-resistant strains. The thiazole and piperazine heterocyclic rings are important pharmacophores in medicinal chemistry, and their combination has been explored for the development of new antimalarial agents.

A library of diverse piperazine-tethered thiazole compounds was synthesized and screened for antiplasmodial activity. mdpi.com The screening focused on the chloroquine-resistant Dd2 strain of Plasmodium falciparum. mdpi.comnih.gov This effort led to the identification of a hit compound, 2291-61 , which demonstrated potent antiplasmodial activity with an EC50 of 102 nM and a selectivity index of over 140. mdpi.comnih.govresearchgate.netmalariaworld.org This highlights the potential of the piperazine-thiazole scaffold for developing new therapeutics to combat resistant malaria. mdpi.com

Inhibition of Amyloid-beta (Aβ) Aggregation

Alzheimer's disease is a neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides into plaques in the brain. Inhibiting the aggregation of Aβ is a primary therapeutic strategy for this disease.

Derivatives containing piperazine and thiazole moieties have been investigated for their ability to interfere with Aβ aggregation. A study on substituted dithiazole piperazine benzamides identified a compound, TPI-1917-49 , as a promising agent that reduces Aβ levels. nih.gov In dose-response experiments, TPI-1917-49 induced a significant reduction in Aβ levels, starting at a concentration of 500.0 nM (31% reduction). nih.gov Another study designed novel thiazole-pyridinium compounds as dual inhibitors of acetylcholinesterase and Aβ aggregation. Compound 7j from this series showed a notable Aβ self-aggregation inhibitory effect of 42.66% at a 10 μM concentration. researchgate.net Additionally, novel piperazine-based compounds D-687 and D-688 were shown to inhibit the aggregation of Aβ1-42 peptides and reverse Aβ1-42-induced toxicity in SH-SY5Y cells. nih.gov

Neuroprotective Effects in Neuronal Cells

While specific studies on the neuroprotective effects of this compound are not extensively documented in publicly available literature, research into structurally related thiazole and piperazine analogs provides insights into the potential neuroprotective activities of this class of compounds. The inherent chemical features of the thiazole and piperazine rings are present in numerous compounds investigated for their impact on neuronal cell health and survival.

Studies on various thiazole derivatives have highlighted their potential to protect neurons from diverse insults. For instance, a series of novel thiazole sulfonamides were evaluated for their neuroprotective capabilities in a Parkinson's disease model. In these studies, human neuroblastoma SH-SY5Y cells were exposed to the neurotoxin 6-hydroxydopamine (6-OHDA) to induce neuronal damage. Pretreatment with certain thiazole sulfonamide analogs demonstrated a significant improvement in cell viability and a reduction in lactate dehydrogenase (LDH) leakage, which is an indicator of cell death. nih.gov Furthermore, these compounds were found to mitigate mitochondrial dysfunction and intracellular oxidative stress, key factors in neurodegenerative processes. nih.gov The observed neuroprotective effects of these thiazole-containing compounds in SH-SY5Y cells suggest that the thiazole scaffold may contribute to the preservation of neuronal integrity under conditions of oxidative stress and neurotoxicity.

The following table summarizes the neuroprotective effects of representative thiazole sulfonamide analogs in 6-OHDA-induced neurotoxicity in SH-SY5Y cells.

Table 1: Neuroprotective Effects of Thiazole Sulfonamide Analogs in SH-SY5Y Cells

| Compound | Assay | Endpoint | Result |

|---|---|---|---|

| Thiazole Sulfonamide Analog 1 | Cell Viability (MTT Assay) | % of Control | Increased cell viability compared to 6-OHDA treated cells |

| Thiazole Sulfonamide Analog 2 | Cytotoxicity (LDH Assay) | LDH Leakage | Reduced LDH leakage compared to 6-OHDA treated cells |

| Thiazole Sulfonamide Analog 8 | Oxidative Stress | Intracellular ROS | Mitigated the increase in intracellular reactive oxygen species |

| Thiazole Sulfonamide Analog 1 | Mitochondrial Function | Mitochondrial Membrane Potential | Prevented mitochondrial dysfunction |

Data is illustrative and based on findings for thiazole sulfonamide analogs, not this compound itself.

While these findings are promising, it is crucial to note that they pertain to analogs and not the specific compound this compound. Further research is necessary to directly elucidate the neuroprotective profile of this compound and its close derivatives in various neuronal cell models.

In Vivo Preclinical Efficacy Studies (Animal Models)

The antinociceptive potential of this compound analogs has been investigated in various animal models to assess their pain-relieving properties. These studies are critical for understanding the in vivo efficacy and potential therapeutic applications of this chemical class.

A study exploring a series of novel thiazole-piperazine derivatives demonstrated significant antinociceptive effects in several well-established pain models. nih.govnih.gov The tested compounds, which share the core thiazole-piperazine scaffold with this compound, were evaluated for their ability to modulate responses to thermal and chemical pain stimuli.

In centrally mediated pain assays, such as the tail-clip and hot-plate tests, several of the thiazole-piperazine analogs exhibited a significant increase in pain threshold. nih.govresearchgate.net For example, compounds 3a , 3b , 3c , 3f , and 3g were shown to prolong the reaction time of animals to the thermal stimulus in both tests, indicating a central analgesic effect. nih.govnih.gov This suggests that these compounds may act on the central nervous system to alleviate pain.

The peripheral antinociceptive activity of these analogs was assessed using the acetic acid-induced writhing test. This model evaluates a compound's ability to reduce the visceral pain response. The same set of compounds (3a , 3b , 3c , 3f , and 3g ) significantly decreased the number of writhing behaviors in mice, pointing to a peripheral mechanism of action in addition to their central effects. nih.gov

The following tables present a summary of the antinociceptive activity of these thiazole-piperazine analogs in the respective animal models.

Table 2: Antinociceptive Activity of Thiazole-Piperazine Analogs in the Tail-Clip Test

| Compound | Reaction Time (seconds) | % Increase in MPE (Maximum Possible Effect) |

|---|---|---|

| Control | 2.5 ± 0.3 | - |

| Compound 3a | 5.8 ± 0.6* | 41.3 |

| Compound 3b | 6.2 ± 0.5* | 46.3 |

| Compound 3c | 5.5 ± 0.4* | 37.5 |

| Compound 3f | 6.5 ± 0.7* | 50.0 |

| Compound 3g | 6.1 ± 0.5* | 45.0 |

*p < 0.05 compared to the control group. Data is based on a representative study. nih.gov

Table 3: Antinociceptive Activity of Thiazole-Piperazine Analogs in the Hot-Plate Test

| Compound | Reaction Time (seconds) | % Increase in MPE (Maximum Possible Effect) |

|---|---|---|

| Control | 8.2 ± 0.9 | - |

| Compound 3a | 15.5 ± 1.2* | 33.3 |

| Compound 3b | 16.8 ± 1.5* | 39.3 |

| Compound 3c | 14.9 ± 1.1* | 30.6 |

| Compound 3f | 17.5 ± 1.8* | 42.5 |

| Compound 3g | 16.2 ± 1.4* | 36.5 |

*p < 0.05 compared to the control group. Data is based on a representative study. nih.gov

Table 4: Antinociceptive Activity of Thiazole-Piperazine Analogs in the Acetic Acid-Induced Writhing Test

| Compound | Number of Writhings | % Inhibition |

|---|---|---|

| Control | 25.4 ± 2.1 | - |

| Compound 3a | 12.1 ± 1.5* | 52.4 |

| Compound 3b | 10.8 ± 1.3* | 57.5 |

| Compound 3c | 13.5 ± 1.6* | 46.8 |

| Compound 3f | 9.7 ± 1.1* | 61.8 |

| Compound 3g | 11.2 ± 1.4* | 55.9 |

*p < 0.05 compared to the control group. Data is based on a representative study. nih.gov

These findings collectively suggest that analogs of this compound possess both central and peripheral antinociceptive properties, making them interesting candidates for further investigation as potential analgesic agents.

Structure Activity Relationship Sar Studies of 2 Piperazin 1 Yl Thiazole 5 Carbonitrile Analogs

Impact of Substitutions on the Piperazine (B1678402) Ring on Biological Activity

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to improve physicochemical properties and provide versatile points for substitution. wisdomlib.orgresearchgate.net In the context of 2-piperazin-1-yl-thiazole-5-carbonitrile analogs, modifications to this ring system are pivotal in modulating biological activity. The two nitrogen atoms of the piperazine core have pKa values that can enhance pharmacokinetic characteristics, such as water solubility, which is crucial for bioavailability. nih.gov

Substituents on the nitrogen atoms of the piperazine ring significantly dictate the compound's affinity and selectivity for its biological target. nih.gov Structure-activity relationship studies have shown that these substituents can introduce hydrogen bond acceptors, hydrophobic groups, and other functionalities that fine-tune interactions within the target's binding pocket. nih.gov

For instance, in a series of compounds targeting dopamine (B1211576) D2 and D3 receptors, the introduction of various substituted indole (B1671886) rings on the piperazine nitrogen was well-tolerated. nih.gov High affinity and selectivity for the D3 receptor were maintained even when the heterocyclic ring was connected via an amide or a methylene (B1212753) linker, indicating flexibility in the linker region. nih.gov Specifically, an amide linker connected to the 2-position of an indole ring resulted in one of the most potent and selective compounds. nih.gov

Further research has demonstrated that introducing electron-withdrawing groups, such as chloro- or fluoro-substituents, on a benzene (B151609) ring attached to the piperazine moiety can enhance anti-tumor activity. nih.gov In the development of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a halogen substitute on the fluorophenyl moiety attached to the piperazine ring was found to be essential for inhibitory activity against both ENT1 and ENT2. frontiersin.org

The nature of the substituent plays a critical role. In one study, replacing a naphthalene (B1677914) moiety with a simple benzene ring abolished inhibitory effects on ENTs. frontiersin.org However, adding specific groups to this benzene ring could selectively restore activity. A meta-chloro group restored ENT1 inhibition but not ENT2, whereas a meta-methyl or para-ethyl/oxymethyl group regained activity for both transporters. frontiersin.org This highlights the sensitivity of target binding to the electronic and steric properties of the N-substituent.

| Compound Series | N-Substituent Modification | Impact on Biological Activity | Source |

| Dopamine Receptor Ligands | Indole rings attached via amide or methylene linkers | Maintained high affinity and selectivity for D3 receptor | nih.gov |

| Berberine Analogs | Chloro- or fluoro-substituents on piperazine-linked benzene ring | Enhanced anti-tumor activity | nih.gov |

| ENT Inhibitors (FPMINT Analogs) | Halogen on fluorophenyl moiety | Essential for ENT1 and ENT2 inhibition | frontiersin.org |

| ENT Inhibitors (FPMINT Analogs) | Replacement of naphthalene with benzene | Abolished ENT1 and ENT2 inhibition | frontiersin.org |

| ENT Inhibitors (FPMINT Analogs) | Addition of meta-chloro to benzene | Restored ENT1 inhibition only | frontiersin.org |

| ENT Inhibitors (FPMINT Analogs) | Addition of meta-methyl or para-ethyl/oxymethyl to benzene | Regained both ENT1 and ENT2 inhibition | frontiersin.org |

The six-membered piperazine ring offers relative structural rigidity, which can be crucial for maintaining an optimal orientation of substituents for target binding. researchgate.net The loss of activity in more flexible analogs of the anti-influenza agent nucleozin (B1677030) underscores the necessity of the rigid piperazine ring for maintaining biological function. researchgate.net This rigidity helps to minimize the entropic penalty upon binding to the target.

The two nitrogen atoms of the piperazine ring are basic centers. Their basicity can influence properties like solubility and the potential for ionic interactions with acidic residues in a protein's active site. nih.gov However, the importance of this basicity can be context-dependent. In the case of certain dopamine D2/D3 receptor ligands, the nitrogen atom connected to an aromatic moiety is expected to be less basic. nih.gov Further modifications, such as creating an amide linkage, would decrease this basicity even more. The fact that these modifications did not negatively impact receptor affinity suggests that this specific nitrogen may not be significantly involved in hydrogen bonding or ionic interactions with these particular receptors. nih.gov

Influence of Thiazole (B1198619) Ring Modifications on Efficacy and Potency

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. nih.govfabad.org.tr Its aromatic nature and potential for substitution at multiple positions make it a versatile core for drug design. researchgate.netresearchgate.net Modifications to this ring in this compound analogs can profoundly affect their efficacy and potency.

Substitutions at the C4 and C5 positions of the thiazole ring have a significant impact on biological activity. In a study of antiproliferative agents, fixing a 3,4,5-trimethoxyphenyl group at the C4-position and varying the substituent at the C5-position revealed that the nature of the C5-substituent was critical. nih.gov The most effective C5-substituents for antiproliferative activity were found to be a naphth-2-yl group or a phenyl group with a para-substituent such as methyl (Me), trifluoromethyl (CF3), methoxy (B1213986) (MeO), or ethoxy (EtO). nih.gov

Similarly, in the development of anticonvulsant agents, it was noted that a para-halogen-substituted phenyl group attached to the thiazole ring is an important feature for activity. nih.gov The design of anti-Candida albicans agents also involved incorporating various substituted aryl groups at the C4 and C5 positions to optimize activity. mdpi.com These findings collectively indicate that the C4 and C5 positions are key sites for modification to enhance potency and tune the pharmacological profile.

| Biological Target | C4-Substituent | C5-Substituent | Result | Source |

| Cancer Cells (Antiproliferative) | 3,4,5-trimethoxyphenyl | Naphth-2-yl | High Activity | nih.gov |

| Cancer Cells (Antiproliferative) | 3,4,5-trimethoxyphenyl | p-Methylphenyl | High Activity | nih.gov |

| Cancer Cells (Antiproliferative) | 3,4,5-trimethoxyphenyl | p-Trifluoromethylphenyl | High Activity | nih.gov |

| Cancer Cells (Antiproliferative) | 3,4,5-trimethoxyphenyl | p-Methoxyphenyl | High Activity | nih.gov |

| Central Nervous System (Anticonvulsant) | Not specified | p-Halogen-substituted phenyl | Important for activity | nih.gov |

Both electronic and steric factors of substituents on the thiazole ring play a crucial role in determining the biological activity of the analogs. researchgate.net

Electronic Effects: The electronic properties of substituents can modulate the electron density of the thiazole ring, influencing its interaction with the biological target. For antimicrobial activity, it has been observed that the presence of either electron-withdrawing groups (like -NO2) or electron-donating groups (like -OCH3) at the para-position of a benzene ring attached to the thiazole moiety can be beneficial for activity. nih.gov In a study on benzothiazole (B30560) derivatives, the substitution of a strong electron-withdrawing -NO2 group was shown to lower the energy levels of the HOMO and LUMO molecular orbitals, which can be advantageous for charge transport and optoelectronic properties. nih.gov

Steric Effects: The size and shape of substituents can also have a dramatic effect. In one study on antiproliferative agents, increasing the steric bulk at the C2-position of the thiazole ring (e.g., changing from an N-methylamino to an N,N-dimethylamino group) led to a 10- to 100-fold decrease in activity. nih.gov This suggests that a bulky group at this position may cause a steric clash within the binding site, preventing optimal orientation of the molecule.

Role of the Carbonitrile Group in Biological Activity and Molecular Interactions

The carbonitrile (-C≡N) group is a small, linear, and polar functional group that can significantly influence a molecule's biological profile. nih.gov Its incorporation into drug candidates is a common strategy to enhance target binding and improve pharmacokinetic properties. researchgate.net

The nitrile group is a versatile hydrogen bond acceptor due to the high electronegativity of the nitrogen atom. nih.gov It can also participate in a network of interactions involving water molecules, forming a "water-bridge" to connect with amino acid residues in the target protein. nih.gov Beyond hydrogen bonding, the nitrile moiety can engage in polar interactions, hydrophobic interactions, and even covalent contacts in some cases. nih.govresearchgate.net

Furthermore, the carbonitrile group is a potent electron-withdrawing group. When attached to an aromatic system like the thiazole ring, it can significantly alter the ring's electronic density. nih.gov This can influence π-π stacking interactions between the thiazole ring of the drug molecule and aromatic residues (such as phenylalanine, tyrosine, or tryptophan) within the protein's binding site. nih.gov The nitrile group is also considered a bioisostere for other functional groups like carbonyls and halogens, allowing for fine-tuning of molecular properties. nih.govresearchgate.net Its presence can also block metabolically susceptible sites on a molecule, thereby increasing its metabolic stability and duration of action. researchgate.net

Correlations between Molecular Descriptors and Biological Outcomes

In the field of medicinal chemistry, Quantitative Structure-Activity Relationship (QSAR) studies are pivotal for understanding how the physicochemical properties of a compound influence its biological activity. For analogs of this compound, researchers have sought to establish mathematical models that correlate molecular descriptors with specific biological outcomes. These descriptors, which can be electronic, steric, or hydrophobic in nature, provide quantitative insights into the structural features that govern the therapeutic efficacy of this class of compounds.

A comprehensive analysis of various analogs of this compound has revealed that specific molecular descriptors are consistently associated with their biological activities. These studies often employ computational methods to calculate a wide array of descriptors for each analog and then use statistical techniques to identify the most relevant ones.

One notable study focused on a series of thiazole derivatives and their inhibitory activity against a particular enzyme. The researchers found a strong correlation between the electronic properties of the substituents on the thiazole ring and the observed inhibitory potency. Specifically, descriptors such as the Highest Occupied Molecular Orbital (HOMO) energy and the electrostatic potential at specific atoms were identified as key determinants of activity.

The following table summarizes the key molecular descriptors that have been correlated with the biological outcomes of this compound analogs in various studies.

| Molecular Descriptor Category | Specific Descriptor | Correlation with Biological Activity |

| Electronic Descriptors | Dipole Moment | A higher dipole moment was often associated with increased activity, suggesting the importance of polar interactions with the biological target. |

| HOMO/LUMO Energies | The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were found to influence the compound's reactivity and binding affinity. | |

| Partial Atomic Charges | The charge distribution across the molecule, particularly on the nitrogen and sulfur atoms of the thiazole and piperazine rings, was shown to be critical for receptor binding. | |

| Steric Descriptors | Molecular Volume | The overall size and shape of the molecule played a significant role, with an optimal volume range for maximal activity. |

| Molar Refractivity (MR) | This descriptor, related to the volume and polarizability of the molecule, showed a positive correlation with activity in several models. | |

| Topological Descriptors | Wiener Index | This descriptor, which reflects the branching of the molecular structure, was found to be a significant parameter in some QSAR models. |

| Kier & Hall Connectivity Indices | These indices, which describe the degree of branching and connectivity in a molecule, were correlated with the biological potency of the analogs. | |

| Hydrophobic Descriptors | LogP | The partition coefficient (LogP), a measure of lipophilicity, was a critical factor, with a parabolic relationship often observed, indicating an optimal lipophilicity for activity. |

To further illustrate the relationship between these descriptors and biological outcomes, the following interactive table presents data from a hypothetical QSAR study on a series of this compound analogs.

| Compound ID | Dipole Moment (Debye) | Molar Refractivity (cm³/mol) | LogP | Biological Activity (IC₅₀, µM) |

| Analog 1 | 3.5 | 85.2 | 2.1 | 15.4 |

| Analog 2 | 4.1 | 88.9 | 2.5 | 10.2 |

| Analog 3 | 4.8 | 92.1 | 2.8 | 5.7 |

| Analog 4 | 5.2 | 95.6 | 3.1 | 2.1 |

| Analog 5 | 5.9 | 99.3 | 3.5 | 6.8 |

| Analog 6 | 6.3 | 102.7 | 3.9 | 12.5 |

The data in this table demonstrates a trend where an increase in the dipole moment and molar refractivity, up to a certain point, correlates with an increase in biological activity (a lower IC₅₀ value). Similarly, the LogP value shows an optimal range for activity, highlighting the importance of a balance between hydrophilicity and lipophilicity for effective interaction with the biological target.

Mechanistic Investigations of 2 Piperazin 1 Yl Thiazole 5 Carbonitrile and Its Analogs

Identification of Molecular Targets and Binding Mechanisms

The therapeutic potential of 2-piperazin-1-yl-thiazole-5-carbonitrile and its related analogs stems from their ability to interact with a variety of molecular targets, thereby influencing key physiological processes. Extensive research, including in vitro assays and in silico modeling, has elucidated the specific binding mechanisms at several important receptors and enzymes. These interactions underpin the diverse pharmacological activities observed for this class of compounds, ranging from neuromodulation to anticancer effects.

Opioid Receptor Modulation

Analogs of this compound containing both the thiazole (B1198619) and piperazine (B1678402) moieties have been identified as modulators of the opioid system, which is a critical pathway for pain management. Mechanistic studies have shown that the antinociceptive (pain-relieving) effects of these compounds are mediated through their interaction with opioid receptors. nih.govresearchgate.net

In vivo studies have demonstrated that the analgesic effects of certain thiazole-piperazine derivatives can be blocked by the administration of naloxone (B1662785), a non-selective opioid receptor antagonist. nih.govresearchgate.net This indicates a direct involvement of the opioidergic system in their mechanism of action. nih.gov To further understand this interaction at a molecular level, computational docking studies have been performed. These studies have modeled the binding of active thiazole-piperazine compounds to both µ (mu) and δ (delta) opioid receptors. nih.govresearchgate.net

The docking analyses revealed specific interactions between the ligands and key amino acid residues within the receptor binding pockets. For instance, interactions such as π-π stacking between the phenyl group on the thiazole ring and aromatic residues like Tyrosine (Tyr) and Tryptophan (Trp) in the δ-opioid receptor have been observed. researchgate.net Additionally, hydrogen bonds have been shown to form between functionalities like the sulfonyl group on some analogs and residues such as Cysteine (Cys) within the receptor. researchgate.net These molecular interactions provide a structural basis for the observed opioid receptor modulation and the resulting analgesic properties of this class of compounds.

Monoamine Oxidase (MAO) Specificity and Reversibility

Derivatives based on the 2-(piperazin-1-yl)thiazole (B1331837) scaffold have been investigated as inhibitors of monoamine oxidases (MAO), enzymes crucial for the degradation of neurotransmitters like serotonin (B10506) and dopamine (B1211576). These studies have revealed that certain analogs, particularly thiazolylhydrazine-piperazine derivatives, exhibit potent and selective inhibitory activity against the MAO-A isoform.

In vitro enzyme inhibition assays have quantified the inhibitory potency of these compounds. For example, a particularly active derivative, compound 3e (2-{2-[4-(4-Methylpiperazin-1-yl)benzylidene]hydrazinyl}-4-(4-chlorophenyl)thiazole), demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.057 µM against MAO-A. This potency was found to be comparable to, and even slightly greater than, the established irreversible MAO-A inhibitor clorgyline (IC₅₀ = 0.062 µM) and significantly more potent than the reversible inhibitor moclobemide (B1677376) (IC₅₀ = 6.061 µM). In contrast, the inhibitory activity against the MAO-B isoform was significantly lower, indicating a high degree of selectivity for MAO-A.

Further mechanistic studies have focused on the nature of this inhibition. Enzyme kinetic analyses performed for the most potent compounds, such as compound 3e , have determined that the inhibition is competitive and reversible. This is a desirable characteristic for therapeutic agents as it can lead to a better safety profile compared to irreversible inhibitors. Molecular docking studies have complemented these findings by illustrating the binding mode of these inhibitors within the active site of the MAO-A enzyme, highlighting the key interactions that contribute to their potent and selective activity.

| Compound | Target | IC₅₀ (µM) | Inhibition Type | Reference |

| 3e (thiazolylhydrazine-piperazine derivative) | MAO-A | 0.057 ± 0.002 | Competitive, Reversible | |

| Clorgyline (Reference) | MAO-A | 0.062 ± 0.002 | Irreversible | |

| Moclobemide (Reference) | MAO-A | 6.061 ± 0.262 | Reversible | |

| 3c (thiazolylhydrazone derivative) | MAO-B | 1.015 ± 0.042 | - |

Data sourced from studies on thiazole-piperazine analogs.

Cholinesterase Catalytic Active Site and Peripheral Anionic Site Interactions

The 2-piperazin-1-yl-thiazole framework is a key structural motif in the design of potent acetylcholinesterase (AChE) inhibitors, which are a cornerstone in the management of Alzheimer's disease. The mechanism of these inhibitors involves a dual-binding interaction with the AChE enzyme, engaging both the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.gov

The CAS is located deep within a gorge of the enzyme and contains the catalytic triad (B1167595) responsible for acetylcholine (B1216132) hydrolysis. The PAS is situated at the entrance of this gorge. Inhibitors that can simultaneously bind to both sites, like the reference drug donepezil, often exhibit superior inhibitory efficacy. mdpi.com Molecular docking studies of thiazole-piperazine analogs have elucidated how these compounds achieve this dual binding. researchgate.netnih.gov

The piperazine moiety, often with a benzyl (B1604629) group, is predicted to interact with the CAS, establishing key interactions with residues such as Tryptophan (Trp86). nih.gov Simultaneously, the thiazole portion of the molecule extends towards the mouth of the gorge to interact with the PAS. Critical amino acids in the PAS, such as Tyrosine (Tyr72, Tyr124, Tyr341), Aspartate (Asp74), and Tryptophan (Trp286), are involved in these interactions. researchgate.netmdpi.com Specifically, π-π stacking interactions between the aromatic rings of the inhibitor and the indole (B1671886) ring of Trp286 are crucial for anchoring the molecule at the PAS. researchgate.netnih.gov This dual-site interaction not only blocks the entry of acetylcholine to the active site but may also interfere with the role of the PAS in the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease.

The inhibitory potency of these compounds has been confirmed through in vitro assays. Several 2-(4-substituted piperazin-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives have shown exceptionally high activity against AChE, with some analogs exhibiting IC₅₀ values in the low nanomolar range, even surpassing the potency of donepezil. nih.govnih.gov Notably, these compounds generally show high selectivity for AChE over butyrylcholinesterase (BChE). nih.govnih.gov

| Compound | Target | IC₅₀ (µM) | Key Interacting Residues (Predicted) | Reference |

| Compound 5o (benzylpiperazine-thiazole acetamide) | AChE | 0.011 | Not specified | nih.gov |

| Compound 40 (piperazinyl thiazole derivative) | AChE | 0.8023 | Trp286, Arg296, Tyr341 | researchgate.net |

| Compound 2i (thiazole analog) | AChE | 0.028 | Not specified | mdpi.com |

| Compound 3c (thiazolylhydrazone derivative) | AChE | - | Trp86 (CAS), Trp286 (PAS) | nih.gov |

| Donepezil (Reference) | AChE | 0.054 | Trp86 (CAS), Trp286 (PAS) | nih.govnih.gov |

Data from various studies on thiazole-piperazine analogs.

Galectin-1 Carbohydrate Binding Site Interactions

Recent research has identified thiazole-piperazine hybrids as a novel class of non-carbohydrate inhibitors of Galectin-1 (Gal-1), a protein implicated in cancer progression and immune response. Galectins are defined by their affinity for β-galactosides, binding them through a conserved carbohydrate recognition domain (CRD). The inhibitory mechanism of these thiazole-piperazine compounds involves direct interaction with this binding site, effectively acting as sugar mimics.

In vitro Gal-1 enzyme assays have demonstrated that thiazole-linked coumarin-piperazine hybrids can achieve significant inhibition of Gal-1 activity, with several compounds showing over 50% inhibition at a 20 µM concentration. Fluorescence spectroscopy has been employed to further characterize this binding, confirming a direct interaction and allowing for the determination of binding constants.

Computational studies, including molecular docking and machine learning, have provided detailed insights into the binding mode of these inhibitors within the Gal-1 CRD. These models suggest that the compounds orient themselves within the binding groove, engaging in interactions with key amino acid residues that are typically involved in binding the natural carbohydrate ligands. The studies highlight the importance of specific structural features, such as the coumarin (B35378) moiety in some analogs, in stabilizing the complex. The findings suggest that the heterocyclic core of these compounds can effectively occupy the space normally filled by sugar rings, while various substituents can form hydrogen bonds and hydrophobic interactions with the protein, mimicking the binding of natural sugars. This research opens a new avenue for the development of non-carbohydrate-based Gal-1 inhibitors with potentially improved pharmacological properties over traditional sugar-based inhibitors.

Induction of Apoptosis Pathways in Cancer Cells

The anticancer activity of this compound analogs is largely attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. Mechanistic studies have revealed that these compounds can trigger apoptosis through caspase-dependent pathways.

One of the key mechanisms involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. For instance, treatment of human colorectal carcinoma (HCT-116) cells with a potent piperazine-based bis(thiazole) hybrid resulted in the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netmdpi.com This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of the caspase cascade. The same study demonstrated a significant upregulation of apoptosis-related genes and a dramatic increase in apoptotic cell death, as confirmed by Annexin V/PI staining and flow cytometry. researchgate.netmdpi.com Specifically, one analog induced a 4.16-fold increase in total apoptotic cells compared to untreated controls. researchgate.netmdpi.com

Furthermore, these compounds have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle and ultimately leading to apoptosis. mdpi.com The induction of apoptosis is also linked to the activation of effector caspases, such as caspase-3 and caspase-7, which are responsible for the execution phase of apoptosis. The cleavage of poly (ADP-ribose) polymerase (PARP) by these caspases is another hallmark of apoptosis that has been observed following treatment with piperazine-based derivatives. Some studies also point to the involvement of the intrinsic apoptotic pathway, characterized by the accumulation of reactive oxygen species (ROS) and subsequent mitochondrial depolarization. nih.gov

| Compound/Analog Class | Cancer Cell Line | Apoptotic Mechanism | Key Findings | Reference |

| Piperazine-based bis(thiazole) hybrid (Compound 9i ) | HCT-116 | Caspase-dependent, Bcl-2 downregulation | 4.16-fold increase in apoptosis; Downregulation of Bcl-2 | researchgate.netmdpi.com |

| Piperidone analogs | CEM, COLO 205 | Intrinsic pathway | ROS accumulation, mitochondrial depolarization, Caspase-3/7 activation | nih.gov |